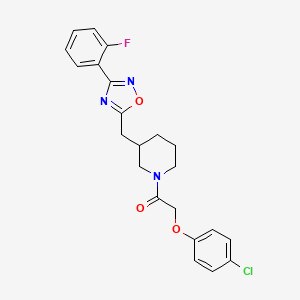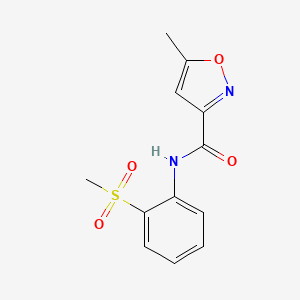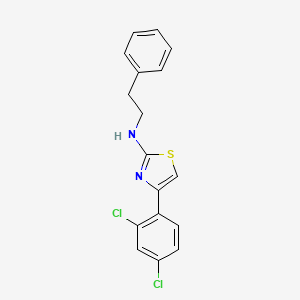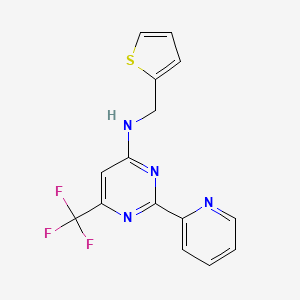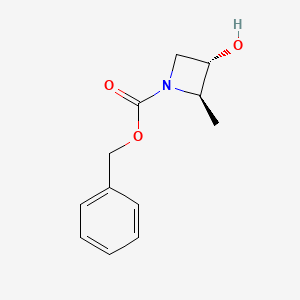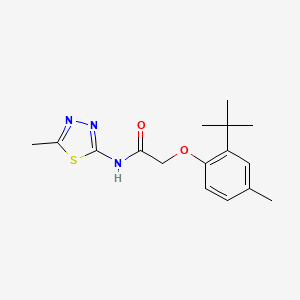
2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, also known as TAK-242, is a small molecule inhibitor that has gained significant attention due to its potential therapeutic applications. This molecule has been extensively studied for its ability to inhibit Toll-like receptor 4 (TLR4) signaling, which is a key pathway involved in the inflammatory response.
Aplicaciones Científicas De Investigación
Environmental Persistence and Effects of Phenolic Compounds
Phenolic compounds, including parabens and synthetic phenolic antioxidants (SPAs), have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, due to their widespread use in consumer products, are considered emerging contaminants. Studies indicate that despite wastewater treatments effectively reducing their concentrations, they persist at low levels in effluents and are ubiquitous in surface water and sediments. This persistence is attributed to the continuous introduction into the environment through consumption of products containing these compounds. Furthermore, chlorinated by-products of parabens, more stable and possibly more toxic than their parent compounds, have been detected, highlighting the need for further studies on their environmental impact and toxicity (Haman et al., 2015).
Bioactivities and Environmental Impact of Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), such as BHT (butylated hydroxytoluene) and DBP (dibutyl phthalate), are utilized in various industries to prevent oxidation and extend product shelf life. Their widespread use has led to environmental detection in indoor dust, air particulates, and water bodies. SPAs and their transformation products have been identified in human tissues, raising concerns about human exposure and associated toxicities. Some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, and potential carcinogenicity. The presence of transformation products, often more toxic than the parent compound, underscores the urgent need for novel SPAs with reduced toxicity and environmental persistence (Liu & Mabury, 2020).
Acetamide Derivatives and Their Biological Effects
Acetamide and its derivatives, including formamide and N,N-dimethylacetamide, continue to be of commercial and scientific interest due to their varied biological effects. These chemicals, depending on their structure and substituents, exhibit diverse biological responses, including toxicological effects. The environmental toxicology of these materials has expanded significantly, revealing a complex interaction with biological systems and necessitating further research to understand their impacts fully (Kennedy, 2001).
Propiedades
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-10-6-7-13(12(8-10)16(3,4)5)21-9-14(20)17-15-19-18-11(2)22-15/h6-8H,9H2,1-5H3,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXGOJUDFBBLBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN=C(S2)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide](/img/structure/B2390830.png)
![4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2390831.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2390833.png)
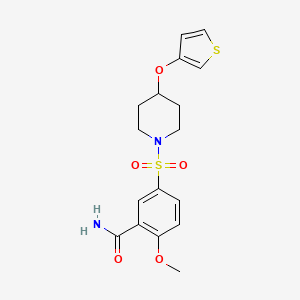
![3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2390837.png)
![Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate](/img/structure/B2390839.png)

![[1,1'-Biphenyl]-3,4'-diyldimethanol](/img/structure/B2390841.png)
